![molecular formula C27H30N4O3S B2862433 2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242866-59-6](/img/structure/B2862433.png)
2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors . EZH2 is a protein that has been identified as a potential target for antitumor agents .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2, and the modifications were made to improve the antitumor activities of the resulting compounds .Molecular Structure Analysis
The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is substituted with a benzylpiperazin-1-yl group at the 2-position and a 3,4-diethoxyphenyl group at the 7-position .Scientific Research Applications
Anticancer and Antibacterial Agents
Compounds related to the queried chemical structure have been synthesized and evaluated for their potential as antitumor and antibacterial agents. For example, thieno[3,2-d]pyrimidine derivatives demonstrated significant in vitro activity against human tumor cell lines, including liver, colon, and lung cancer, showing higher activity in some cases than the standard doxorubicin. These compounds also exhibited high activity against Gram-positive and Gram-negative bacteria, suggesting their utility in addressing both cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Antifungal Effect
Another study focused on the antifungal effects of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound. These compounds showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, with one compound demonstrating a particularly strong effect. This suggests the potential of these derivatives in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anti-inflammatory and Antiparkinsonian Activities
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were tested for antiarrhythmic and antihypertensive activity, as well as for their ability to bind to alpha(1)- and alpha(2)-adrenoceptors. Several compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities, indicating their potential as therapeutic agents for cardiovascular diseases and possibly for Parkinson's disease due to their adrenolytic properties (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
Mechanism of Action
Future Directions
The compound shows promise as an antitumor agent, particularly due to its activity against the EZH2 protein . Future research could focus on further optimizing the structure of this compound to improve its antitumor activity, as well as conducting preclinical and clinical trials to evaluate its safety and efficacy .
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-3-33-22-11-10-20(16-23(22)34-4-2)21-18-35-25-24(21)28-27(29-26(25)32)31-14-12-30(13-15-31)17-19-8-6-5-7-9-19/h5-11,16,18H,3-4,12-15,17H2,1-2H3,(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPKGIOLRRAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)CC5=CC=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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